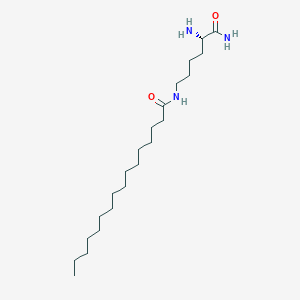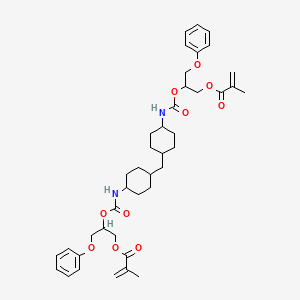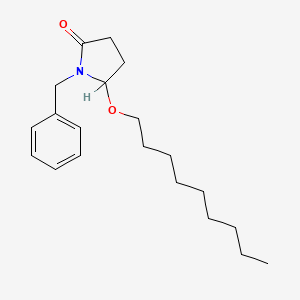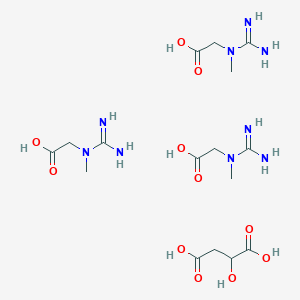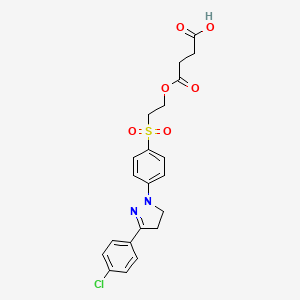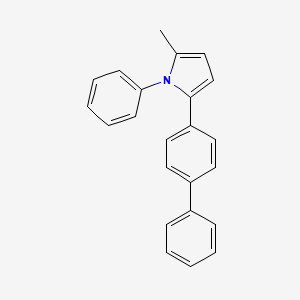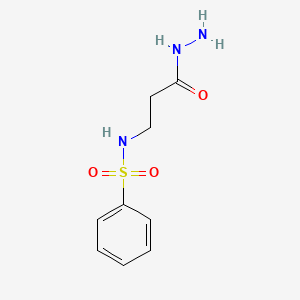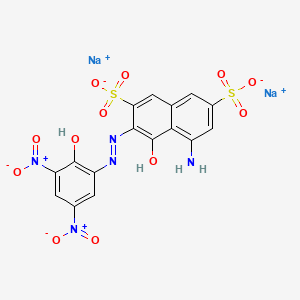
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate is a synthetic azo dye extensively employed in various scientific and industrial applications. This compound is known for its vibrant color and is often used in histological practices to discern intricate cellular architectures.
Méthodes De Préparation
The synthesis of Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step includes the diazotization of 2-hydroxy-3,5-dinitroaniline, followed by coupling with 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid under controlled pH conditions. Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond and formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate involves its interaction with specific molecular targets. In histological applications, the compound binds to cellular components, allowing for their visualization under a microscope. The azo bond in the compound is responsible for its vibrant color, which is crucial for its staining properties.
Comparaison Avec Des Composés Similaires
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate can be compared with other similar azo dyes, such as:
Acid Red 33:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: This compound has similar structural features but differs in its reactivity and applications.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Another related compound with distinct uses in various industries.
This compound stands out due to its unique combination of properties, making it highly valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
3769-61-7 |
|---|---|
Formule moléculaire |
C16H9N5Na2O12S2 |
Poids moléculaire |
573.4 g/mol |
Nom IUPAC |
disodium;5-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N5O12S2.2Na/c17-9-5-8(34(28,29)30)1-6-2-12(35(31,32)33)14(16(23)13(6)9)19-18-10-3-7(20(24)25)4-11(15(10)22)21(26)27;;/h1-5,22-23H,17H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
Clé InChI |
BQGYUNGTFSKSJF-UHFFFAOYSA-L |
SMILES canonique |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





